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Introduction
Disperse Red 17, a monoazo dye, has been utilized in various industrial applications, including

textiles and cosmetics. Due to its potential for human exposure, a thorough evaluation of its

genotoxic potential is crucial for safety assessment. This document provides detailed

application notes and protocols for the in vitro genotoxicity assessment of Disperse Red 17,

focusing on the Ames test, the in vitro micronucleus assay, and the comet assay. The

information is compiled from scientific literature and regulatory opinions to guide researchers in

the design and execution of these essential toxicological studies.

Data Presentation
The following tables summarize the available in vitro genotoxicity data for Disperse Red 17. It

is important to note that while several studies have been conducted, detailed quantitative data,

such as the number of revertant colonies or the percentage of cells with micronuclei at specific

concentrations, are not always publicly available. The tables reflect the qualitative and semi-

quantitative findings from the existing literature.

Table 1: Summary of Ames Test Results for Disperse Red 17
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Bacterial
Strain

Metabolic
Activation (S9)

Concentration
Range (µ
g/plate )

Result Reference

S. typhimurium

TA98
Without S9 3 - 5000

Mutagenic

(substantial,

dose-dependent

increase in

revertants)

[1]

S. typhimurium

TA98
With S9 3 - 5000

Mutagenic

(substantial,

dose-dependent

increase in

revertants)

[1]

S. typhimurium

TA100
Without S9 3 - 5000

Mutagenic

(substantial,

dose-dependent

increase in

revertants)

[1]

S. typhimurium

TA100
With S9 3 - 5000

Weakly

Mutagenic (weak

but clear dose-

dependent

increase)

[1]

S. typhimurium

TA1535

With and Without

S9
3 - 5000 Non-mutagenic [1]

S. typhimurium

TA1537

With and Without

S9
3 - 5000 Non-mutagenic [1]

Table 2: Summary of In Vitro Micronucleus Assay Results for Disperse Red 17
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Cell Line
Treatment
Duration

Concentrati
on Range

Key
Observatio
ns

Result Reference

Human

Lymphocytes
Not Specified ≥ 0.2 µg/mL

Dose-

dependent

increase in

micronuclei

formation up

to 1.0 µg/mL.

A decrease

was observed

at higher

concentration

s.

Positive [2][3]

HepG2 Cells Not Specified ≥ 2.0 µg/mL

Dose-

dependent

increase in

the frequency

of

micronuclei.

A decrease

was observed

at higher

concentration

s.

Positive [2][3]

3D Human

Dermal

Equivalent

Not Specified Not Specified

No genotoxic

effects were

observed.

Negative [4]

Table 3: Summary of Comet Assay (Single Cell Gel Electrophoresis) Data for Disperse Red 17
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Cell Line Assay Type
Concentrati
on Range

Key
Parameters
Measured

Result Reference

Testis Cells

(in vivo)
Alkaline

20, 100, 500

mg/kg body

weight

DNA damage

Increased

DNA damage

at 100 and

500 mg/kg

Not an in vitro

study, but

indicates

DNA damage

potential.

Spermatozoa

(in vivo)
Alkaline

Low doses

(not

specified)

DNA damage

Data

suggests

genotoxic

effects.

Not an in vitro

study, but

indicates

DNA damage

potential.[5]

Note: Specific quantitative in vitro comet assay data for Disperse Red 17, such as % Tail DNA

or Olive Tail Moment, were not readily available in the public domain at the time of this

compilation.

Experimental Protocols
The following are detailed protocols for the key in vitro genotoxicity assays. These are

generalized procedures and should be adapted and optimized based on specific laboratory

conditions and regulatory guidelines.

Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Guideline 471 and includes modifications for testing azo dyes.

a. Principle: The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium to

detect point mutations, which result in a reversion to a prototrophic state, allowing the bacteria

to grow on a minimal medium lacking the specific amino acid.

b. Materials:

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
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Disperse Red 17

Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene)

Negative/vehicle control (e.g., DMSO)

S9 fraction from induced rat liver (for metabolic activation)

Cofactor mix (NADP, Glucose-6-phosphate, Flavin mononucleotide - FMN)

Minimal glucose agar plates

Top agar

c. Protocol:

Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at

37°C with shaking.

Metabolic Activation: Prepare the S9 mix containing the S9 fraction and the cofactor mix. For

azo dyes, the inclusion of FMN in the cofactor mix is recommended to facilitate reductive

metabolism.[6]

Plate Incorporation Method:

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the

test solution (Disperse Red 17 at various concentrations), negative control, or positive

control.

For assays with metabolic activation, add 0.5 mL of the S9 mix.

Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

Pre-incubation Method (Recommended for Azo Dyes):

In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution, and 0.5 mL

of S9 mix (or buffer for assays without metabolic activation).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15556278?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21907275/
https://www.benchchem.com/product/b15556278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the mixture at 37°C for 20-30 minutes.

Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated

by a dose-dependent increase in the number of revertant colonies and/or a reproducible

increase of at least two-fold over the background (negative control).

Preparation

Assay Procedure Analysis

Bacterial Strain
(e.g., S. typhimurium TA98)

Pre-incubation
(37°C, 20-30 min)

Disperse Red 17
(various concentrations)

S9 Mix
(+/- FMN)

Mix with Top Agar
& Pour on Minimal Media

Incubation
(37°C, 48-72h) Count Revertant Colonies Mutagenic or

Non-mutagenic

Click to download full resolution via product page

Workflow for the Ames Test with Pre-incubation.

In Vitro Mammalian Cell Micronucleus Test
This protocol is based on OECD Guideline 487.

a. Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic

apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or

whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

b. Materials:
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Mammalian cell line (e.g., human peripheral blood lymphocytes, HepG2, CHO)

Disperse Red 17

Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

Negative/vehicle control (e.g., culture medium or DMSO)

S9 fraction (for metabolic activation)

Cytochalasin B (to block cytokinesis)

Culture medium and supplements

Fixative (e.g., methanol)

Staining solution (e.g., Giemsa, DAPI)

c. Protocol:

Cell Culture: Culture the cells in appropriate medium to a suitable density.

Treatment:

Short treatment (3-6 hours) with and without S9: Expose the cells to various

concentrations of Disperse Red 17, negative and positive controls.

Long treatment (1.5-2 normal cell cycles) without S9: Expose the cells to the test

substance for a longer duration.

Removal of Test Substance: After the treatment period, wash the cells to remove the test

substance and add fresh medium.

Cytokinesis Block: Add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting

in binucleated cells. The incubation time should be sufficient to allow for one cell division.

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells).
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Slide Preparation: Prepare slides by cytocentrifugation or dropping the cell suspension onto

slides.

Fixation and Staining: Fix the cells with an appropriate fixative and stain with a DNA-specific

stain.

Scoring:

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

A positive result is characterized by a significant, dose-dependent increase in the

frequency of micronucleated cells.

Cell Preparation & Treatment Assay Procedure Analysis

Mammalian Cell Culture
(e.g., Human Lymphocytes)

Treat with Disperse Red 17
(+/- S9) Add Cytochalasin B Harvest and Fix Cells Stain with DNA Dye Microscopic Analysis Score Micronuclei in

Binucleated Cells
Clastogenic/Aneugenic

Potential

Click to download full resolution via product page

Workflow for the In Vitro Micronucleus Assay.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay
a. Principle: The comet assay is a sensitive method for detecting DNA strand breaks in

individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis,

forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount

of DNA damage.

b. Materials:

Mammalian cell line

Disperse Red 17
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Positive control (e.g., H₂O₂)

Negative/vehicle control

Normal melting point agarose

Low melting point agarose

Lysis solution (high salt, detergent)

Alkaline electrophoresis buffer (pH > 13)

Neutralization buffer

DNA staining dye (e.g., SYBR Green, Ethidium Bromide)

Microscope slides

c. Protocol:

Cell Preparation and Treatment: Treat cultured cells with various concentrations of Disperse
Red 17, a positive control, and a negative control.

Slide Preparation:

Coat microscope slides with a layer of normal melting point agarose.

Mix the treated cells with low melting point agarose and layer this suspension onto the

pre-coated slides.

Allow the agarose to solidify.

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins,

leaving the DNA as nucleoids.

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and

expose alkali-labile sites.
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Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged

DNA will migrate towards the anode.

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the

DNA with a fluorescent dye.

Visualization and Scoring:

Visualize the comets using a fluorescence microscope.

Analyze at least 50-100 comets per slide using image analysis software.

Commonly measured parameters include % Tail DNA, Tail Length, and Olive Tail Moment.

A significant increase in these parameters compared to the negative control indicates DNA

damage.

Potential Signaling Pathway for Genotoxicity
The genotoxicity of many azo dyes, including likely Disperse Red 17, is not typically due to the

parent compound but rather its metabolic products. The proposed pathway involves the

reductive cleavage of the azo bond, followed by metabolic activation of the resulting aromatic

amines.
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Disperse Red 17
(Parent Compound)

Azo Reductases
(e.g., in liver or gut microbiota)

Aromatic Amine Metabolites

Metabolic Activation
(e.g., N-hydroxylation, acetylation)

Reactive Electrophilic Intermediates
(e.g., Nitrenium ions)

DNA Adduct Formation

DNA Damage
(Strand breaks, mutations)

Genotoxicity
(Micronuclei, Mutations)
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Proposed metabolic activation pathway for azo dye genotoxicity.
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This pathway highlights the critical role of metabolic enzymes in converting the relatively inert

dye into DNA-reactive species. The formation of DNA adducts can lead to mutations and

chromosomal damage if not properly repaired by the cell's DNA repair machinery.

Conclusion
The available in vitro data indicates that Disperse Red 17 has mutagenic potential in the Ames

test and can induce micronuclei in mammalian cells. However, the genotoxic response can be

cell-type dependent, as suggested by the negative result in a 3D human dermal equivalent

model.[4] The provided protocols offer a framework for the consistent and reliable assessment

of the genotoxicity of Disperse Red 17 and other similar compounds. Further research to

obtain detailed quantitative data and to elucidate the specific signaling pathways involved in its

genotoxicity is warranted for a more comprehensive risk assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15556278?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

